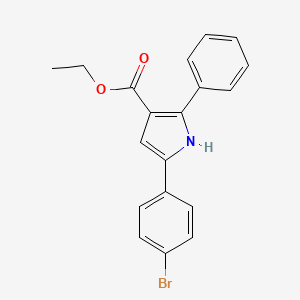
Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including the formation of an imine and a nitrile oxide functionality . For instance, a sequence converting an oxime-substituted pyrrolidine into a trisubstituted pyrrole structure has been described . This process involves a double chlorination of the pyrrolidine substrate followed by the base-induced formation of both an imine and a nitrile oxide functionality .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve a series of events including the formation of a cyclic imine, rearrangement of the oxime into an isothiocyanate, and its subsequent elimination to render the final pyrrole product after tautomerization .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Heterocycles
Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate has been explored for its applications in synthesizing various heterocyclic compounds. For instance, its derivatives have been used in radical cyclization reactions onto azoles, leading to the formation of tri- and tetra-cyclic heterocycles (Allin et al., 2005). This process involves the formation of new 6-membered rings attached to azoles through intramolecular homolytic aromatic substitution.
Oxidation Studies
Another area of research is the oxidation of pyrrole derivatives, including ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate. Studies have shown that these compounds can undergo aerial oxidation, leading to the formation of 2-hydroxy-2H-pyrroles. This oxidation process has been characterized using spectroscopic methods and crystallographic analysis (Cirrincione et al., 1987).
Spectroscopic and Theoretical Studies
Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate has also been a subject in spectroscopic and theoretical studies. For example, research involving 1H, 13C, and 15N NMR spectroscopy, as well as GIAO DFT calculations, has been conducted to determine the configuration and properties of the compound (Lyčka et al., 2010).
Photoisomerisation Research
The compound has been studied for its photoisomerisation properties. Research involving the analysis of absorption and fluorescence spectra of its derivatives at various temperatures has been carried out. This includes investigations into E-Z photoisomerisation, providing insights into the stability and deactivation channels of these compounds (Vyňuchal et al., 2008).
Synthesis and Characterization
There is ongoing research in the synthesis and characterization of new compounds using ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate. These studies involve a range of techniques such as IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis to characterize the synthesized compounds (Idhayadhulla et al., 2010).
Zukünftige Richtungen
The future directions for research on Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate could involve further exploration of its synthesis, molecular structure, and potential applications. For instance, the development of new routes towards highly substituted pyrroles that harness alternative synthetic strategies could be a promising area of research .
Eigenschaften
IUPAC Name |
ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-2-23-19(22)16-12-17(13-8-10-15(20)11-9-13)21-18(16)14-6-4-3-5-7-14/h3-12,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQFMOLPXRFZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

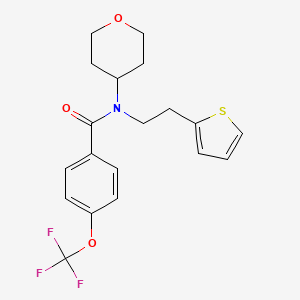
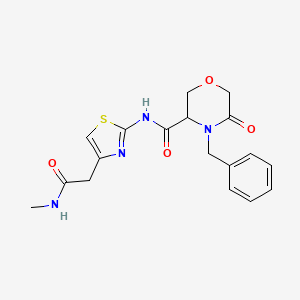
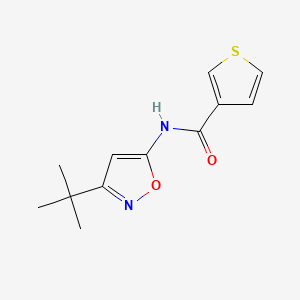
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2558487.png)
![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2558488.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2558491.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)
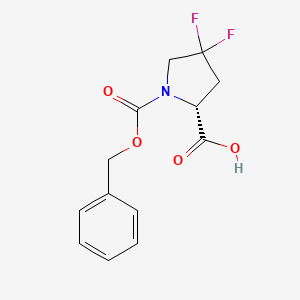
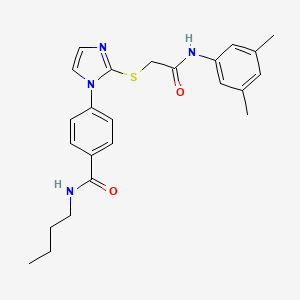
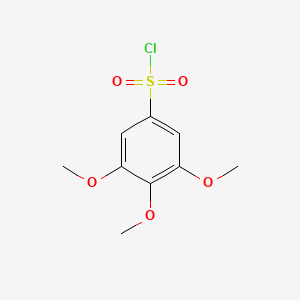
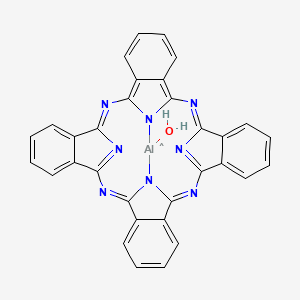
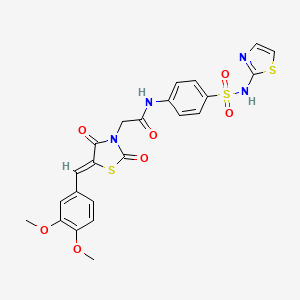
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)